molecular formula C8H7ClFNO B8092927 5-Fluoroisoindolin-1-one hydrochloride

5-Fluoroisoindolin-1-one hydrochloride

Cat. No.: B8092927
M. Wt: 187.60 g/mol
InChI Key: QMQLNNUWDWYBEK-UHFFFAOYSA-N
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Description

5-Fluoroisoindolin-1-one hydrochloride is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol It is a derivative of isoindolinone, where a fluorine atom is substituted at the 5-position of the isoindolinone ring

Preparation Methods

The synthesis of 5-Fluoroisoindolin-1-one hydrochloride typically involves the reaction of 5-fluoroisoindoline with hydrochloric acid. One common synthetic route includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds with good yield, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Fluoroisoindolin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoroisoindolin-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Fluoroisoindolin-1-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-fluoro-2,3-dihydroisoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO.ClH/c9-6-1-2-7-5(3-6)4-10-8(7)11;/h1-3H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLNNUWDWYBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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